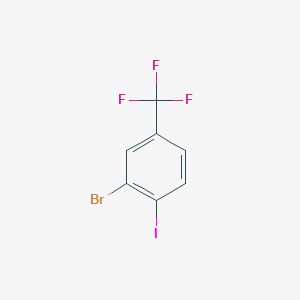

6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine

Overview

Description

Synthesis Analysis

The synthesis of benzazepine derivatives has been explored in various studies. In one approach, 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one was synthesized and converted into bromo-compounds, which were further studied. An improved synthesis was developed for methyl 4,5-dimethoxyanthranilate, leading to the creation of 2,3,4,5-tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one . Another study focused on the synthesis of spiro derivatives of tetrahydro-2-benzazepine, examining their nitration, bromination, allylation, acetylation, formylation, and oxidation reactions. Notably, nitration and bromination occurred regioselectively at the C-8 position of the phenyl ring, and a nitrone was obtained for the first time in this series . Additionally, a synthesis route for a racemic 6-aryloxymethyl-5-hydroxy-2,3,4,5-[1H]-2-tetrahydrobenzazepin-4-one was described, aimed at evaluating its potential as a muscarinic (M3) antagonist. Although the initial attempt to cyclize the diene by alkene metathesis was unsuccessful, an alternative approach using Mitsunobu conditions successfully produced the corresponding 2,3-dihydro-[1H]-2-benzazepine .

Molecular Structure Analysis

The molecular structures of the synthesized benzazepine derivatives were confirmed using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were employed to establish the structures of the new spiro derivatives of tetrahydro-2-benzazepine . For the muscarinic antagonist candidate, the structure was confirmed by an X-ray crystal structure analysis of its 2-(4-bromophenylsulfonyl) analogue . These studies highlight the importance of spectroscopic methods in verifying the molecular structures of newly synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of benzazepine derivatives has been investigated through various transformations. The spiro derivatives of tetrahydro-2-benzazepine underwent regioselective nitration and bromination, as well as other reactions such as allylation, acetylation, formylation, and oxidation . The synthesis of the muscarinic antagonist involved functional group modifications, including hydroxylation and the attachment of a side-chain at C(2), followed by further oxidation to yield the target compound . These studies provide insights into the chemical behavior of benzazepine derivatives under different reaction conditions.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, they do offer insights into the properties of closely related compounds. The papers discuss the synthesis and structural confirmation of various benzazepine derivatives, which can be indicative of their physical and chemical characteristics. For instance, the ability to undergo regioselective reactions suggests specific reactivity patterns, and the successful crystallization for X-ray analysis implies a certain degree of stability and purity . However, for a comprehensive analysis of the physical and chemical properties of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine specifically, further experimental data would be required.

Scientific Research Applications

1. Dopamine Receptor Research

The compound 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its affinity at the D1 dopamine receptor. Research by Neumeyer et al. (1991) found that 6-bromo derivatives of this compound have similar affinities to their 6-chloro counterparts, suggesting potential applications in the study of dopaminergic systems (Neumeyer et al., 1991).

2. Enantiomer Characterization

Further investigation into the stereoisomers of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine has been conducted. Neumeyer et al. (1992) synthesized and characterized the R-(+) and S-(-) enantiomers of this compound, revealing insights into their binding affinity and selectivity for D1 and D2 dopamine receptors (Neumeyer et al., 1992).

3. Synthesis Methodologies

The compound's derivatives have been used as intermediates in synthesis processes. For instance, a study by Kafssi Hassan et al. (2007) discussed novel processes using derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine for synthesizing benazepril hydrochloride intermediates (Kafssi Hassan et al., 2007).

4. Solid-Phase Synthesis

Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, including 7-bromo derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. This work highlighted the compound's utility in creating GPCR-targeted scaffolds (Boeglin et al., 2007).

5. Synthesis of Structural Analogues

In another application, Carpenter et al. (1979) synthesized structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, utilizing compounds structurally related to 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine (Carpenter et al., 1979).

Safety and Hazards

Mechanism of Action

Target of Action

For instance, some benzazepines have shown promise for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to interact with their targets in various ways, such as acting as sodium channel blockers or inhibitors of squalene synthase .

Biochemical Pathways

Benzazepines are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzazepines are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .

properties

IUPAC Name |

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYHDDXMHIYZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585706 | |

| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

CAS RN |

939759-12-3 | |

| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

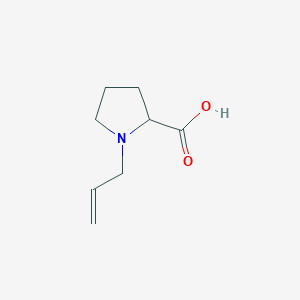

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)